

Demethyleneberberine Chloride: A Comprehensive Technical Guide on its Pharmacological Properties

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Compound of Interest

Compound Name: *Demethyleneberberine chloride*

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Introduction

Demethyleneberberine chloride (DMB), a primary metabolite of the well-known isoquinoline alkaloid berberine, has emerged as a compound of significant pharmacological interest.^[1] This technical guide provides an in-depth overview of the core pharmacological properties of DMB, focusing on its anti-inflammatory, hepatoprotective, and anti-cancer activities. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways through which DMB exerts its effects. While berberine has been extensively studied, this guide will focus on the available data for DMB, noting where information is limited and drawing comparisons to its parent compound where relevant.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological effects of **demethyleneberberine chloride**. It is important to note that specific IC₅₀ values for DMB are not as widely reported in the literature as for its parent compound, berberine.

Table 1: Anti-inflammatory Activity

Assay	Cell Line/Model	Effect	Quantitative Data	Reference
Nitric Oxide (NO) Production	LPS-stimulated RAW264.7 macrophages	Inhibition of NO production	IC50 values for some berberine derivatives have been reported in the range of 9-12 μ M, but specific values for DMB are not consistently available.[2]	[2]
Pro-inflammatory Cytokine Production (TNF- α , IL-6)	LPS-stimulated RAW264.7 macrophages	Reduction of cytokine levels	Dose-dependent reduction observed at concentrations of 10, 20, and 40 μ M.[3]	[3]
Colitis Model (DSS-induced)	Mice	Amelioration of colitis symptoms	Oral administration of 150 and 300 mg/kg significantly alleviated weight loss and reduced myeloperoxidase (MPO) activity.[3]	[3]

Table 2: Hepatoprotective Activity

Model	Biomarker	Effect	Quantitative Data	Reference
Thioacetamide (TAA)-induced hepatic fibrosis	Serum ALT	Reduction	48.4% reduction with high dose DMB.	[3]
Thioacetamide (TAA)-induced hepatic fibrosis	Serum AST	Reduction	47.6% reduction with high dose DMB.	[3]
Thioacetamide (TAA)-induced hepatic fibrosis	Survival Rate	Increase	80% survival with DMB treatment compared to 40% with berberine.	[3]

Table 3: Anti-Cancer Activity

Cell Line	Assay	Effect	Quantitative Data	Reference
Non-Small Cell Lung Cancer (NSCLC)	CCK8 Assay, Colony Formation	Inhibition of proliferation and colony formation	Efficient inhibition observed.[4]	[4]
NSCLC Xenograft Model	In vivo	Inhibition of tumor growth	DMB exhibits an efficient inhibitory effect on tumor xenograft growth. [4]	[4]

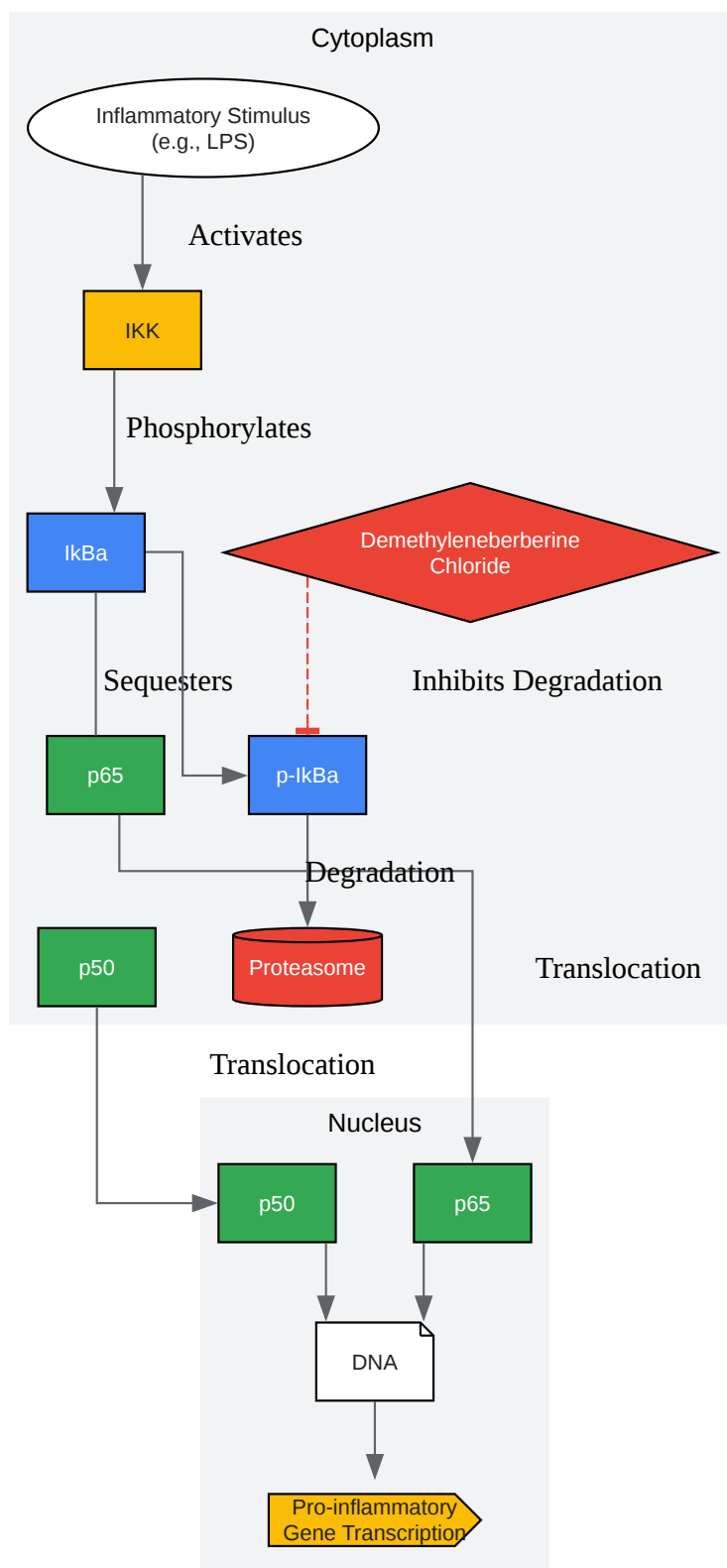
Note: While specific IC50 values for DMB in various cancer cell lines are not readily available in the provided search results, studies on berberine show IC50 values ranging from 0.19 μ M to 16.7 μ M in triple-negative breast cancer cell lines.[5]

Signaling Pathways and Mechanisms of Action

Demethyleneberberine chloride exerts its pharmacological effects by modulating several key signaling pathways.

Inhibition of the NF- κ B Signaling Pathway

DMB has been shown to inhibit the activation of the NF- κ B pathway, a critical regulator of inflammation.^{[1][6]} This inhibition is achieved by preventing the degradation of the inhibitory protein I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B.

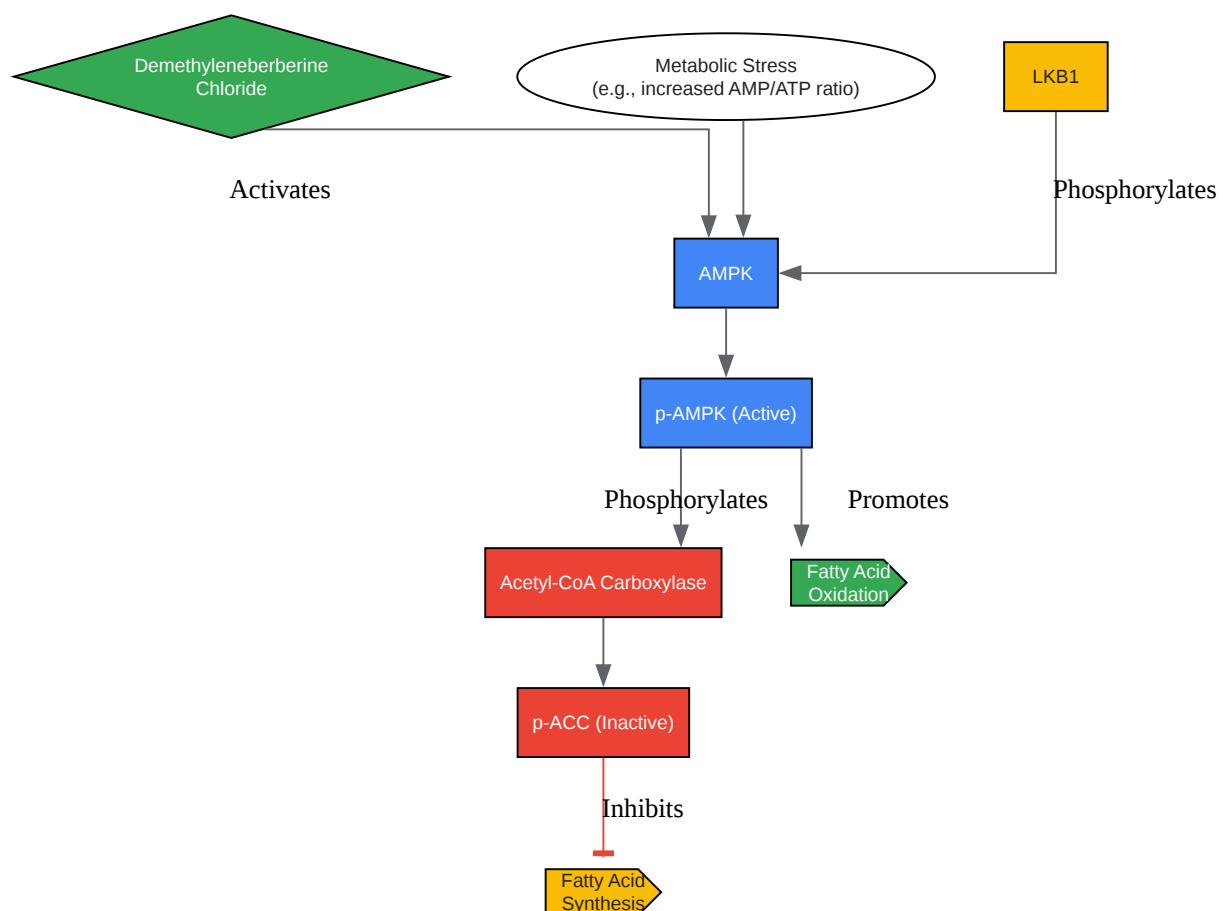


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DMB inhibits the NF-κB signaling pathway.

Activation of the AMPK Signaling Pathway

Demethyleneberberine chloride is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] Activation of AMPK by DMB contributes to its beneficial effects in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).

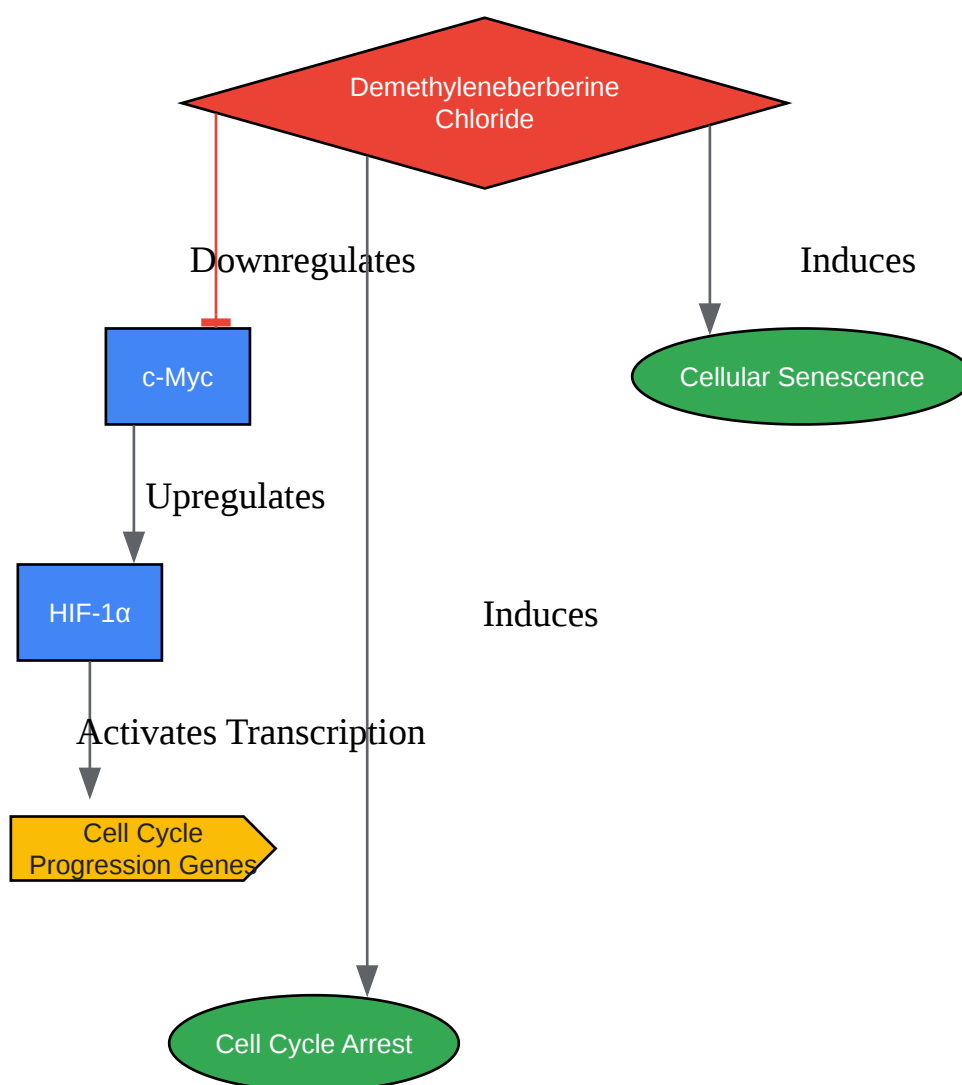


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DMB activates the AMPK signaling pathway.

Downregulation of the c-Myc/HIF-1 α Pathway

In the context of cancer, DMB has been shown to inhibit the c-Myc/HIF-1 α pathway, which is crucial for cancer cell proliferation and survival.[4] This inhibition leads to cell cycle arrest and senescence in non-small cell lung cancer (NSCLC) cells.



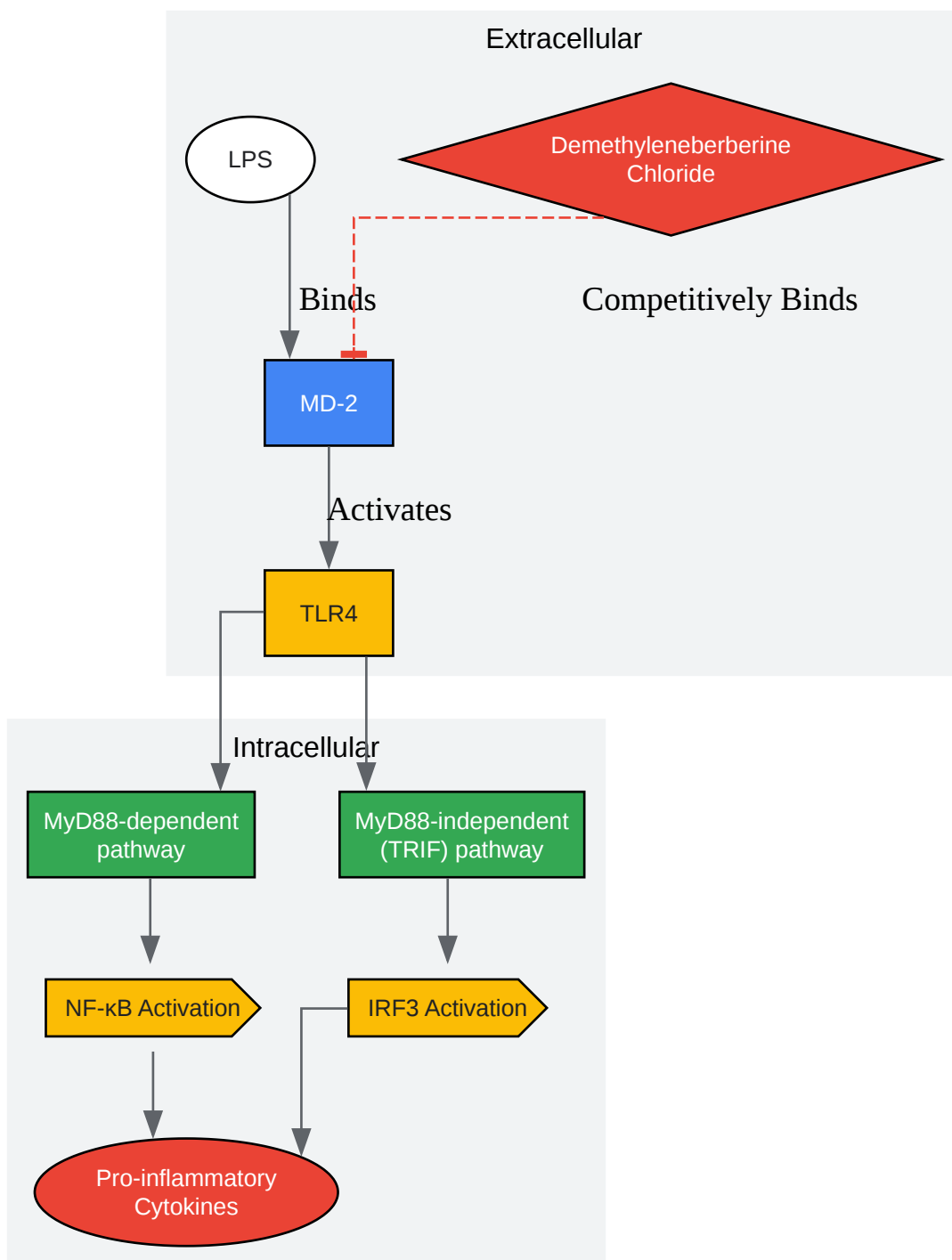
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DMB downregulates the c-Myc/HIF-1 α pathway.

Inhibition of TLR4 Signaling by Targeting MD-2

Recent studies have revealed that DMB can directly target the myeloid differentiation protein-2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4). By binding to the hydrophobic pocket of

MD-2, DMB competitively blocks the binding of lipopolysaccharide (LPS), thereby inhibiting both MyD88-dependent and -independent TLR4 signaling pathways and subsequent inflammatory responses.[6][9]



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DMB inhibits TLR4 signaling by targeting MD-2.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the pharmacological properties of **demethyleneberberine chloride**.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

- Objective: To evaluate the anti-inflammatory effects of DMB in a mouse model of colitis.
- Animal Model: Female C57BL/6 mice (6-8 weeks old).
- Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 consecutive days. [\[3\]](#)
- DMB Administration:
 - Route: Oral gavage.
 - Dosage: 150 and 300 mg/kg/day. [\[3\]](#)
 - Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
- Outcome Measures:
 - Body weight changes.
 - Myeloperoxidase (MPO) activity in colon tissue to quantify neutrophil infiltration.
 - Histological analysis of the colon for inflammation and tissue damage.
 - Cytokine analysis (e.g., TNF- α , IL-6) in colon tissue homogenates via ELISA or qPCR.

In Vivo Model of Thioacetamide (TAA)-Induced Hepatic Fibrosis

- Objective: To investigate the hepatoprotective and anti-fibrotic effects of DMB.

- Animal Model: Mice.
- Induction of Fibrosis: Intraperitoneal injection of TAA.
- DMB Administration:
 - Route: Intraperitoneal injection.
 - Dosage: Low and high doses (specific concentrations may vary between studies).
- Outcome Measures:
 - Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
 - Serum albumin (ALB) levels.
 - Liver hydroxyproline content to quantify collagen deposition.
 - Histological analysis of liver sections (e.g., H&E and Masson's trichrome staining) to assess fibrosis.
 - Survival rate.

Western Blot Analysis of NF- κ B Pathway Proteins

- Objective: To determine the effect of DMB on the activation of the NF- κ B pathway in vitro.
- Cell Culture: RAW264.7 murine macrophages or other relevant cell lines.
- Treatment:
 - Pre-treatment with DMB (e.g., 10, 20, 40 μ M) for a specified time (e.g., 2 hours).
 - Stimulation with an NF- κ B activator, such as lipopolysaccharide (LPS).
- Protocol:
 - Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from cell lysates.

- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of I κ B α and p65. A loading control antibody (e.g., β -actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) should also be used.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities to determine the relative protein levels.

In Vitro Anti-Cancer Assays

- Objective: To assess the effect of DMB on cancer cell viability and proliferation.
- Cell Lines: Non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299).
- Assays:
 - CCK8 Assay: To measure cell viability. Cells are treated with various concentrations of DMB for different time points.
 - Colony Formation Assay: To assess the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with DMB. The number and size of colonies are evaluated after a period of incubation.
 - Western Blot Analysis: To investigate the effect of DMB on the expression of proteins involved in cell cycle regulation and apoptosis, as well as the c-Myc/HIF-1 α pathway.^[4]

Clinical Trials

A thorough search of clinical trial registries indicates that there are currently no registered clinical trials specifically investigating **demethyleneberberine chloride**.^{[10][11][12]} Clinical trials have been conducted on its parent compound, berberine, for various conditions, including non-alcoholic fatty liver disease.^[13]

Conclusion

Demethyleneberberine chloride is a promising pharmacological agent with demonstrated anti-inflammatory, hepatoprotective, and anti-cancer properties in preclinical studies. Its mechanisms of action involve the modulation of key signaling pathways, including NF- κ B, AMPK, c-Myc/HIF-1 α , and TLR4. While the available quantitative data is still emerging, particularly in comparison to its extensively studied parent compound berberine, the existing evidence warrants further investigation into the therapeutic potential of DMB. Future research should focus on elucidating more precise quantitative measures of its activity, such as IC50 values across a broader range of cell lines and conditions, and exploring its efficacy and safety in more advanced preclinical models to pave the way for potential clinical development.

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